An In-depth Technical Guide to the Chemical Properties of 2-Fluoropropan-1-ol
An In-depth Technical Guide to the Chemical Properties of 2-Fluoropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Fluoropropan-1-ol (CAS No: 3824-87-1). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document includes a summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. Additionally, a proposed metabolic pathway is presented based on the biotransformation of analogous fluorinated alcohols.
Chemical and Physical Properties
2-Fluoropropan-1-ol is a fluorinated organic compound with the molecular formula C₃H₇FO.[1][2] Its structure consists of a propan-1-ol backbone with a fluorine atom substituted at the second carbon position. The presence of the electronegative fluorine atom significantly influences the molecule's physical and chemical properties.
Physical Properties
A summary of the key physical properties of 2-Fluoropropan-1-ol is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Conditions |
| Molecular Weight | 78.09 g/mol | |
| Boiling Point | 115 °C | At standard atmospheric pressure. |
| Density | 0.959 g/cm³ | At 25 °C. |
| Flash Point | 33.3 °C | |
| Solubility | Moderately soluble in water. Soluble in non-polar organic solvents. | Qualitative data.[3] Quantitative data for specific solvents is not readily available. |
| Vapor Pressure | 44.8 mmHg | At 25 °C. |
Table 1: Physical Properties of 2-Fluoropropan-1-ol
Chemical Properties
The chemical reactivity of 2-Fluoropropan-1-ol is characterized by the interplay between the hydroxyl group and the fluorine atom. The electron-withdrawing nature of fluorine can influence the acidity of the hydroxyl proton and the reactivity of the adjacent carbon atoms.
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Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde (2-fluoropropanal) and further to the carboxylic acid (2-fluoropropanoic acid) using appropriate oxidizing agents.
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Reduction: The hydroxyl group can be removed through reduction, although this is a less common transformation for this class of compounds.
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Nucleophilic Substitution: The fluorine atom can potentially be displaced by strong nucleophiles under specific reaction conditions, though the C-F bond is generally strong and less reactive than other carbon-halogen bonds.
Experimental Protocols
Synthesis of 2-Fluoropropan-1-ol
A common synthetic route to 2-Fluoropropan-1-ol involves the ring-opening of propylene (B89431) oxide with a fluoride (B91410) source. The following is a representative experimental protocol.
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Caption: Synthetic workflow for 2-Fluoropropan-1-ol.
Materials:
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Propylene oxide
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Potassium bifluoride (KHF₂)
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Ethylene glycol
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of potassium bifluoride in ethylene glycol is prepared.
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Propylene oxide is added dropwise to the stirred suspension at room temperature.
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The reaction mixture is then heated to a temperature of 100-120 °C for several hours. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
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After completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing water.
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The aqueous layer is extracted multiple times with diethyl ether.
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The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by fractional distillation to yield pure 2-Fluoropropan-1-ol.
Purification
Fractional distillation is the primary method for purifying 2-Fluoropropan-1-ol. The distillation should be carried out under atmospheric or reduced pressure, collecting the fraction that boils at approximately 115 °C at 760 mmHg. The purity of the collected fractions should be assessed by GC or NMR spectroscopy.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Fluoropropan-1-ol is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| -CH₃ | ~1.3 | Doublet of doublets | J(H,H) ≈ 6-7, J(H,F) ≈ 20-25 |
| -CH(F)- | ~4.5 | Doublet of multiplets | J(H,F) ≈ 45-50 |
| -CH₂OH | ~3.6-3.8 | Multiplet | |
| -OH | Variable | Singlet (broad) |
Table 2: Predicted ¹H NMR Spectral Data for 2-Fluoropropan-1-ol
Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoropropan-1-ol will exhibit characteristic absorption bands for the O-H, C-H, and C-F bonds.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3350 | O-H stretch | Broad, Strong |
| ~2980-2880 | C-H stretch (sp³) | Medium-Strong |
| ~1460 | C-H bend | Medium |
| ~1100-1000 | C-O stretch | Strong |
| ~1050 | C-F stretch | Strong |
Table 3: Characteristic IR Absorption Bands for 2-Fluoropropan-1-ol
Metabolic and Signaling Pathways
The biotransformation of fluorotelomer alcohols often involves oxidation of the alcohol to an aldehyde and then to a carboxylic acid.[4][5][6] This process can be followed by further degradation, including defluorination steps.[4][7]
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Caption: Proposed metabolic pathway for 2-Fluoropropan-1-ol.
It is important to note that this proposed pathway is based on analogy and requires experimental validation for 2-Fluoropropan-1-ol.
Currently, there is no information available in the scientific literature regarding the interaction of 2-Fluoropropan-1-ol with specific signaling pathways.
Safety and Handling
2-Fluoropropan-1-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.
Conclusion
This technical guide has summarized the key chemical and physical properties of 2-Fluoropropan-1-ol, provided a representative experimental protocol for its synthesis, and presented an analysis of its expected spectral data. While a plausible metabolic pathway has been proposed based on analogous compounds, further research is needed to elucidate the specific metabolic fate and potential biological activities of this compound. The information contained herein is intended to serve as a foundational resource for scientists and researchers working with 2-Fluoropropan-1-ol.
References
- 1. 2-Fluoropropan-1-ol | C3H7FO | CID 13278457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Biodefluorination and biotransformation of fluorotelomer alcohols by two alkane-degrading Pseudomonas strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 6. Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
